molecular formula C30H22BrClN4 B11670111 2-[5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline

2-[5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline

Cat. No.: B11670111
M. Wt: 553.9 g/mol
InChI Key: VRBPIPWOSJWFGX-UHFFFAOYSA-N
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Description

2-[5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline is a complex organic compound that features a quinazoline core substituted with various functional groups

Preparation Methods

The synthesis of 2-[5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazoline ring: This can be achieved through the reaction of a chalcone with hydrazine hydrate under reflux conditions.

    Substitution reactions: The pyrazoline intermediate is then subjected to various substitution reactions to introduce the bromophenyl and methylphenyl groups.

    Cyclization: The final step involves the cyclization of the substituted pyrazoline with a suitable reagent to form the quinazoline core.

Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

2-[5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Coupling reactions: The compound can undergo coupling reactions with aryl halides in the presence of palladium catalysts to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a drug candidate.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules for pharmaceutical research.

    Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-[5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar compounds to 2-[5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline include other quinazoline derivatives and pyrazoline-containing compounds. These compounds share structural similarities but may differ in their functional groups and biological activities. For example:

Properties

Molecular Formula

C30H22BrClN4

Molecular Weight

553.9 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline

InChI

InChI=1S/C30H22BrClN4/c1-19-7-9-20(10-8-19)27-18-28(21-11-13-23(31)14-12-21)36(35-27)30-33-26-16-15-24(32)17-25(26)29(34-30)22-5-3-2-4-6-22/h2-17,28H,18H2,1H3

InChI Key

VRBPIPWOSJWFGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6

Origin of Product

United States

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